molecular formula C20H30N4O6 B3974055 1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

Cat. No.: B3974055
M. Wt: 422.5 g/mol
InChI Key: QDCTWIMCWMWITO-UHFFFAOYSA-N
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Description

1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the nitrophenyl and ethyl groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine derivative with similar structural features.

    1-Phenylpiperazine: A piperazine derivative with a phenyl group instead of a nitrophenyl group.

    4-Methylpiperazine: A piperazine derivative with a methyl group instead of an ethyl group.

Uniqueness

1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine is unique due to the presence of both the nitrophenyl and ethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity for specific targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2.C2H2O4/c1-2-19-10-12-21(13-11-19)17-6-8-20(9-7-17)15-16-4-3-5-18(14-16)22(23)24;3-1(4)2(5)6/h3-5,14,17H,2,6-13,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCTWIMCWMWITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid
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1-Ethyl-4-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid

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